molecular formula C13H15NO4 B13712116 Methyl 3-methoxy-4-(2-oxopyrrolidin-1-YL)benzoate

Methyl 3-methoxy-4-(2-oxopyrrolidin-1-YL)benzoate

Cat. No.: B13712116
M. Wt: 249.26 g/mol
InChI Key: ZUKCJRLKHPXCMB-UHFFFAOYSA-N
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Description

Methyl 3-Methoxy-4-(2-oxo-1-pyrrolidinyl)benzoate is an organic compound that features a benzoate ester linked to a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-Methoxy-4-(2-oxo-1-pyrrolidinyl)benzoate typically involves the esterification of 3-methoxy-4-(2-oxo-1-pyrrolidinyl)benzoic acid. This can be achieved through a reaction with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-Methoxy-4-(2-oxo-1-pyrrolidinyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 3-Methoxy-4-(2-oxo-1-pyrrolidinyl)benzoic acid.

    Reduction: 3-Methoxy-4-(2-oxo-1-pyrrolidinyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-Methoxy-4-(2-oxo-1-pyrrolidinyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-Methoxy-4-(2-oxo-1-pyrrolidinyl)benzoate involves its interaction with specific molecular targets. The pyrrolidinyl group can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-Methoxy-4-(2-methoxy-2-oxoethoxy)benzoate: Similar structure but with an additional methoxy group.

    Methyl 2-methoxybenzoate: Lacks the pyrrolidinyl group, resulting in different chemical properties.

Uniqueness

Methyl 3-Methoxy-4-(2-oxo-1-pyrrolidinyl)benzoate is unique due to the presence of both the methoxy and pyrrolidinyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

methyl 3-methoxy-4-(2-oxopyrrolidin-1-yl)benzoate

InChI

InChI=1S/C13H15NO4/c1-17-11-8-9(13(16)18-2)5-6-10(11)14-7-3-4-12(14)15/h5-6,8H,3-4,7H2,1-2H3

InChI Key

ZUKCJRLKHPXCMB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)N2CCCC2=O

Origin of Product

United States

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